molecular formula C9H10Cl4Si B7880955 Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]- CAS No. 103460-81-7

Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]-

Cat. No.: B7880955
CAS No.: 103460-81-7
M. Wt: 288.1 g/mol
InChI Key: KDXKVFHCTVZSJB-UHFFFAOYSA-N
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Description

Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]- (hereafter referred to as the target compound) is an organosilicon compound characterized by a trichlorosilane group attached to an ethyl chain that terminates in a para-chloromethyl-substituted phenyl ring.

Properties

IUPAC Name

trichloro-[2-[4-(chloromethyl)phenyl]ethyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl4Si/c10-7-9-3-1-8(2-4-9)5-6-14(11,12)13/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXKVFHCTVZSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC[Si](Cl)(Cl)Cl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467369
Record name Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103460-81-7
Record name Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The hydroxyl group of 2-[4-(chloromethyl)phenyl]ethanol undergoes substitution with trichlorosilane, facilitated by a platinum-based catalyst. The reaction proceeds via nucleophilic attack, where the silicon center in HSiCl₃ replaces the hydroxyl oxygen, releasing hydrogen chloride (HCl) as a byproduct.

Key Reaction Parameters

ParameterDetails
Reactants2-[4-(Chloromethyl)phenyl]ethanol, Trichlorosilane
CatalystPlatinum-based (e.g., chloroplatinic acid)
ConditionsAnhydrous environment, inert atmosphere (N₂ or Ar), 50–80°C
SolventDichloromethane or tetrahydrofuran
Yield OptimizationExcess trichlorosilane (1.5–2.0 equiv) to drive reaction completion

The reaction requires rigorous exclusion of moisture to prevent premature hydrolysis of trichlorosilane. Industrial-scale implementations employ continuous HCl scrubbing systems to mitigate corrosion risks.

FactorDetails
ReactantsChloromethyl phenethyl aluminum chloride, Trichlorosilane
Temperature20–40°C (ambient to mild heating)
Byproduct ManagementAluminum trichloride recovered for reuse or neutralization
Isomeric OutputMixture of meta- and para-substituted products

This method’s simplicity and lower energy requirements make it suitable for bulk production, though post-synthesis purification (e.g., fractional distillation) is often necessary to isolate the para isomer.

Comparative Analysis of Synthetic Routes

Selectivity and Purity

  • Platinum-catalyzed method : Achieves >90% para isomer yield due to steric and electronic directing effects of the catalyst.

  • Aluminum chloride method : Produces a 60:40 meta:para ratio, requiring additional separation steps.

Scalability and Cost

  • Catalytic method : Higher upfront costs (platinum catalyst) but superior product quality for research applications.

  • Aluminum-mediated method : Economical for industrial use but limited by purification overheads.

Advanced Modifications and Process Optimization

Recent innovations focus on solvent-free conditions and immobilized catalysts to enhance sustainability. For example, silica-supported platinum nanoparticles reduce catalyst leaching and enable reuse across multiple batches. Microwave-assisted synthesis has also been explored to accelerate reaction kinetics, achieving 85% conversion in 30 minutes under optimized parameters.

Industrial Production Protocols

Large-scale synthesis adopts continuous-flow reactors to maintain precise temperature and mixing control. Automated systems monitor HCl levels and adjust trichlorosilane feed rates in real time. Post-synthesis, the crude product is washed with cold hexane to remove unreacted starting materials, followed by vacuum distillation (bp 111°C at 1 atm) to isolate the silane .

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions: The chlorine atoms in silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]-, can undergo substitution reactions with nucleophiles such as amines or alcohols.

  • Oxidation and Reduction: Under specific conditions, the phenyl ring in the compound can participate in oxidation-reduction reactions, leading to various products.

Common Reagents and Conditions:

  • Substitution: Nucleophiles like amines or alcohols, and often a base to neutralize the generated hydrochloric acid.

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

  • Substituted silanes, where one or more chlorine atoms are replaced.

  • Oxidized products involving the phenyl ring or the ethyl linker.

Scientific Research Applications

Scientific Research Applications

  • Chemistry:
    • Precursor for Organosilicon Compounds: Silane is used as a precursor in synthesizing various organosilicon compounds. Its reactivity allows for the formation of new siloxane bonds through hydrolysis and condensation reactions.
  • Biology:
    • Modification of Biomolecules: The compound is employed in modifying biomolecules for research purposes, enhancing their stability and functionality in biological assays.
  • Medicine:
    • Drug Delivery Systems: Investigated for its potential use in drug delivery systems, silane can enhance the solubility and bioavailability of pharmaceutical compounds.
    • Biocompatible Materials: It is also explored as a building block for biocompatible materials used in medical implants and devices.
  • Industry:
    • Specialty Chemicals Production: Silane is utilized in producing specialty chemicals, coatings, adhesives, and sealants. Its ability to bond organic and inorganic materials makes it valuable in creating durable coatings .

Case Studies and Research Findings

Anticancer Applications:
A study investigated (3-Chloropropyl) trimethoxysilane-coated iron oxide nanoparticles conjugated with thiazole derivatives for gastric cancer treatment. The nanoparticles exhibited significant cytotoxic effects on AGS cancer cells with an IC50 value of 95.65 µg/ml, inducing apoptosis and increasing reactive oxygen species (ROS) production.

Surface Modification for Biomedical Applications:
Research indicates that silanes like trichloro[2-[4-(chloromethyl)phenyl]ethyl]- modify surface characteristics of various substrates, improving adhesion in biomedical devices essential for ensuring longevity and effectiveness .

Mechanism of Action

The compound exerts its effects through various mechanisms depending on the context:

  • Chemical Reactions: The reactive chlorine atoms allow for the formation of stable Si-C and Si-O bonds, enabling the compound to act as a versatile synthetic intermediate.

  • Surface Modifications: In biology and medicine, it can modify surfaces to enhance properties like hydrophobicity, adhesion, and biocompatibility.

  • Molecular Targets and Pathways: Specific interactions with other molecules, such as binding to hydroxyl or amino groups on surfaces or within biomolecules.

Comparison with Similar Compounds

Key Structural Features :

  • Trichlorosilane group (-SiCl₃) : Highly reactive toward hydroxyl groups, enabling surface modification or crosslinking.
  • Ethyl linker : Provides flexibility and reduces steric hindrance compared to direct phenyl-silane bonds.
  • 4-(Chloromethyl)phenyl group : The chloromethyl substituent allows nucleophilic substitution or additional chemical modifications.

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally related silanes, supported by available data from the evidence.

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Substituents Silane Type Key Features Applications/Reactivity
Target Compound C₉H₁₀Cl₄Si* 4-(Chloromethyl)phenyl + ethyl Trichloro Ethyl linker enhances flexibility; dual reactivity from Cl and SiCl₃ Surface modification, stepwise synthesis
Trichloro(4-(chloromethyl)phenyl)silane (13688-90-9) C₇H₅Cl₄Si 4-(Chloromethyl)phenyl Trichloro Direct phenyl-silane bond; compact structure High reactivity for surface anchoring
Trichloro(4-chlorophenyl)silane (825-94-5) C₆H₄Cl₄Si 4-Chlorophenyl Trichloro Chloro substituent (less reactive than chloromethyl) Intermediate in organosilicon synthesis
((Chloromethyl)phenylethyl)trimethoxysilane (68128-25-6) C₁₂H₁₇ClO₃Si 4-(Chloromethyl)phenyl + ethyl Trimethoxy Ethyl linker; slower hydrolysis due to methoxy groups Controlled release applications

*Molecular formula inferred from structural analysis.

Trichloro(4-(chloromethyl)phenyl)silane (CAS 13688-90-9)

  • Structural Differences : Lacks the ethyl linker present in the target compound, resulting in a more rigid structure.
  • Applications: Likely used in applications requiring rapid silanol formation, such as glass fiber treatment.

Trichloro(4-chlorophenyl)silane (CAS 825-94-5)

  • Functional Group Variation : Features a chloro substituent instead of chloromethyl, limiting its utility in nucleophilic substitution reactions.
  • Molecular Weight : Lower molecular weight (245.993 g/mol) compared to the target compound due to the absence of an ethyl linker and chloromethyl group.

((Chloromethyl)phenylethyl)trimethoxysilane (CAS 68128-25-6)

  • Silane Group Variation : Trimethoxy (-Si(OCH₃)₃) groups hydrolyze more slowly than trichloro, making this compound suitable for delayed curing processes.
  • Ethyl Linker : Shared with the target compound, suggesting similar flexibility but differing in silane reactivity.

Research Findings and Implications

  • Reactivity Trends : Trichlorosilanes (target compound and CAS 13688-90-9) exhibit higher reactivity than trimethoxysilanes (CAS 68128-25-6), enabling faster bond formation with substrates.
  • Functionalization Potential: The chloromethyl group in the target compound and CAS 13688-90-9 allows for secondary reactions, such as quaternization or crosslinking, which are absent in the chloro-substituted analog (CAS 825-94-5).
  • Structural Flexibility : The ethyl linker in the target compound may improve adhesion to uneven surfaces compared to rigid analogs, as inferred from studies on similar silane coupling agents.

Biological Activity

Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]- (CAS Number: 13688-90-9), is a chlorinated silane compound that has garnered attention due to its potential biological activities and applications in various fields, including materials science and organic synthesis. This article delves into the biological activity of this compound, focusing on its toxicity, potential therapeutic uses, and implications for human health.

  • Molecular Formula: C9H8Cl3Si
  • Molecular Weight: 267.6 g/mol
  • Appearance: Colorless liquid
  • Solubility: Reacts with water, producing hydrochloric acid.

Toxicological Profile

Trichloro(Chloromethyl)Silane is classified as a hazardous chemical with significant acute and chronic health effects.

  • Acute Health Effects:
    • Severe skin burns and eye damage upon contact.
    • Respiratory irritation leading to coughing and shortness of breath when inhaled.
    • Potential for pulmonary edema with higher exposure levels, which is a medical emergency .
  • Chronic Health Effects:
    • Prolonged exposure may lead to respiratory conditions such as bronchitis.
    • Currently, there is no conclusive evidence linking this compound to carcinogenicity or reproductive toxicity based on available data .

Case Study 1: Cytotoxicity in Cell Lines

Research has indicated that chlorinated silanes can exhibit cytotoxic effects in various cell lines. For instance, studies have shown that exposure to similar silane compounds resulted in significant cell death in human lung carcinoma cells due to oxidative stress and membrane disruption .

Case Study 2: Applications in Drug Delivery Systems

Trichloro(Chloromethyl)Silane has been explored for its potential use in drug delivery systems. Its ability to modify surfaces at the molecular level could enhance the delivery efficiency of therapeutic agents by improving their stability and solubility in biological environments. This application is particularly promising in the field of targeted cancer therapies .

Data Table: Summary of Biological Activities

Activity Effect Reference
Acute ToxicitySevere skin burns, respiratory irritation
Chronic ToxicityPotential bronchitis
CytotoxicityCell death in lung carcinoma cells
Drug Delivery PotentialEnhances stability and solubility

Q & A

Q. What are the recommended synthetic routes for preparing Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]-?

The synthesis typically involves introducing the chloromethylphenyl group to a trichlorosilane precursor. A plausible method includes:

  • Step 1 : Chloromethylation of a phenyl precursor (e.g., 4-chloromethylphenethyl chloride) using reagents like SOCl₂ or PCl₃ to activate the silane group.
  • Step 2 : Silane coupling reactions under inert conditions (e.g., nitrogen atmosphere) to avoid hydrolysis of trichlorosilane intermediates.
  • Step 3 : Purification via fractional distillation or column chromatography to isolate the product . Challenges include controlling regioselectivity and minimizing side reactions (e.g., hydrolysis or oligomerization) .

Q. How can researchers confirm the structural integrity of Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]- post-synthesis?

Key analytical methods include:

  • ¹H/¹³C NMR : To verify the presence of the chloromethylphenyl group (δ ~4.5 ppm for -CH₂Cl) and trichlorosilane signals (δ ~1-3 ppm for Si-CH₂).
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments).
  • FT-IR : Peaks at ~550-600 cm⁻¹ (Si-Cl stretching) and ~1250 cm⁻¹ (C-Cl) .
  • Elemental Analysis : To validate Cl and Si content against theoretical values .

Q. What safety protocols are critical when handling Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]-?

  • Ventilation : Use fume hoods to prevent inhalation of toxic fumes (Si-Cl bonds hydrolyze to release HCl).
  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
  • Storage : Under anhydrous conditions (e.g., argon-sealed containers) to avoid moisture-induced decomposition .
  • Emergency Response : Neutralize spills with sodium bicarbonate or sand, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How does the chloromethylphenyl substituent influence the reactivity of trichlorosilane in surface functionalization?

The chloromethylphenyl group enhances hydrophobicity and provides a reactive site (-CH₂Cl) for further derivatization (e.g., nucleophilic substitution with amines or thiols). Studies on analogous silanes (e.g., phenyltrichlorosilane) suggest:

  • Surface Anchoring : The trichlorosilane group binds to hydroxylated surfaces (e.g., SiO₂), while the chloromethylphenyl group enables covalent grafting of biomolecules or catalysts .
  • Stability : The aryl group improves thermal stability compared to alkyltrichlorosilanes, making it suitable for high-temperature applications .

Q. What computational methods can predict the hydrolytic stability of Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]- in aqueous environments?

  • DFT Calculations : To model hydrolysis pathways and transition states (e.g., Si-Cl bond cleavage).
  • Molecular Dynamics (MD) : Simulate interactions with water molecules and predict aggregation behavior.
  • QSPR Models : Correlate substituent electronic effects (e.g., Hammett σ values of chloromethylphenyl) with hydrolysis rates . Experimental validation via kinetic studies (e.g., monitoring HCl release via titration) is recommended .

Q. How can contradictions in spectroscopic data for Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]- be resolved?

Discrepancies in NMR or MS data often arise from:

  • Impurities : Use preparative HPLC or recrystallization to isolate the pure compound.
  • Solvent Effects : Record NMR in deuterated solvents (e.g., CDCl₃) and compare with literature values for analogous silanes .
  • Isotopic Clusters : High-resolution MS can distinguish between isotopic patterns of Cl (³⁵Cl/³⁷Cl) and Si (²⁸Si/²⁹Si/³⁰Si) .

Methodological Considerations

Q. What strategies optimize the yield of Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]- in large-scale syntheses?

  • Catalytic Systems : Use Lewis acids (e.g., AlCl₃) to accelerate silane coupling reactions.
  • Temperature Control : Maintain reactions at 0–5°C to suppress side reactions (e.g., dimerization).
  • In Situ Monitoring : Employ FT-IR or GC-MS to track reaction progress and terminate at optimal conversion .

Q. How can researchers assess the environmental impact of Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]- degradation byproducts?

  • Ecotoxicology Assays : Test hydrolysis products (e.g., chlorophenols, silicic acid) on model organisms (e.g., Daphnia magna).
  • LC-MS/MS : Quantify persistent chlorinated metabolites in simulated wastewater .
  • Regulatory Compliance : Compare with EPA guidelines for chlorinated silanes (e.g., TSCA inventory status) .

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